molecular formula C6H12N2O2 B1647280 Methyl hexahydropyridazine-3-carboxylate

Methyl hexahydropyridazine-3-carboxylate

Cat. No.: B1647280
M. Wt: 144.17 g/mol
InChI Key: GAUFSAOOPHWSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl hexahydropyridazine-3-carboxylate (CAS 503177-84-2) is a bicyclic organic compound featuring a partially saturated pyridazine ring fused with a carboxylate ester group. Its molecular formula is C₆H₁₂N₂O₂, with a molecular weight of 144.17 g/mol . Key properties include a calculated density of 1.059 g/cm³, boiling point of 193.5°C, and refractive index of 1.443 . The compound’s stereochemistry is significant; for example, the (S)-enantiomer (CAS 138323-07-6) has distinct applications in asymmetric synthesis and pharmaceutical intermediates . Its hydrochloride derivative (CAS 380223-17-6) exhibits altered solubility and stability, with a molecular weight of 180.63 g/mol and notable safety hazards (e.g., H302: harmful if swallowed) .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

methyl diazinane-3-carboxylate

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-7-8-5/h5,7-8H,2-4H2,1H3

InChI Key

GAUFSAOOPHWSRO-UHFFFAOYSA-N

SMILES

COC(=O)C1CCCNN1

Canonical SMILES

COC(=O)C1CCCNN1

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Methyl hexahydropyridazine-3-carboxylate is being investigated for its potential use in drug development, particularly for antimicrobial and anticancer therapies. Its unique molecular structure allows for interaction with biological targets, making it a candidate for further research in pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential as an active ingredient in antibiotic formulations.

Anticancer Potential

The compound's ability to modulate enzyme activity is critical in cancer treatment. It has been observed to interact with specific molecular targets involved in cancer pathways, which could lead to the development of novel anticancer agents .

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its derivatives are used in creating more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Techniques

The synthesis of this compound typically involves multi-step procedures, which may include microwave-assisted synthesis and flow chemistry to enhance yield and purity . These advanced techniques are essential for producing high-quality compounds efficiently.

Derivatives and Intermediates

This compound is also valuable as an intermediate in the synthesis of other nitrogen-containing heterocycles. For example, derivatives such as methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride and methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride exhibit different biological activities due to their stereochemistry .

Several studies have documented the biological activities and synthetic applications of this compound:

  • A study published in Chemistry & Pharmaceutical Bulletin highlighted its role as a cyclic α-hydrazino acid, noting its presence in cyclic depsipeptides and potential therapeutic applications .
  • Another research effort focused on the synthesis of various derivatives, demonstrating their utility as intermediates in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural homology with methyl hexahydropyridazine-3-carboxylate, differing in substituents, oxidation states, or stereochemistry:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score
This compound 503177-84-2 C₆H₁₂N₂O₂ 144.17 Carboxylate ester, pyridazine 0.88
(S)-Methyl hexahydropyridazine-3-carboxylate 138323-07-6 C₆H₁₂N₂O₂ 144.17 Stereospecific carboxylate 0.88
5-Hydroxyhexahydropyridazine-3-carboxylic acid 62222-03-1 C₅H₁₀N₂O₃ 146.15 Hydroxyl, carboxylic acid 0.90
Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate 184956-73-8 C₉H₁₂F₃N₂O₃ 268.20 Trifluoromethyl, ketone N/A

Data Tables

Table 2: Market Analysis (2025 Data)

Compound (CAS) Price (per 500 mg) Primary Applications
This compound (503177-84-2) €120–€150 Research intermediates
Ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate (184956-73-8) €7,965.85 Agrochemicals, fluorinated APIs

Research Findings and Limitations

  • Stereochemical Impact : The (3R,5R)-5-hydroxyhexahydropyridazine-3-carboxylic acid (CAS 364070-92-8) shows 90% structural similarity to this compound but diverges in bioactivity due to hydroxyl group positioning .
  • Synthetic Challenges : Cyclization reactions for pyridazine derivatives require precise pH control, as excess hydrazine hydrate leads to byproducts like hydrazinecarbothioamides .
  • Data Gaps : Thermal decomposition profiles and ecotoxicological data for this compound remain understudied.

Preparation Methods

Reaction Design and Precursor Selection

The synthesis of methyl hexahydropyridazine-3-carboxylate originates from a two-stage process involving cyclization and alkylation. As detailed in EP1468993A1, the first stage reacts a 2,5-dihalogenopentanoate derivative (Formula II, R² = methyl) with a 1,2-hydrazine-dicarboxylate (Formula III) in ketonic solvents like methyl ethyl ketone. The methyl ester group is introduced via the R² substituent in Formula II, ensuring retention through subsequent steps. Nucleophilic displacement of the halogen (X = Cl, Br) by hydrazine initiates cyclization, forming the tetrahydro-1,2,3-pyridazine tricarboxylate intermediate (Formula IV).

Reaction Scheme 1
$$
\text{2,5-Dichloropentanoate (II)} + \text{Hydrazine-dicarboxylate (III)} \xrightarrow{\text{Base, Ketone}} \text{Tricarboxylate (IV)} \xrightarrow{\text{Basic Hydrolysis}} \text{this compound}
$$

Kinetic and Thermodynamic Considerations

Optimal reaction temperatures range from 20–40°C, with prolonged durations (2–12 hours) ensuring complete cyclization. Tertiary amines like triethylamine (pKₐ = 10.75) or inorganic bases like potassium carbonate (pKₐ = 10.3) provide sufficient basicity to deprotonate the hydrazine nucleophile while avoiding ester saponification. The exothermic nature of the cyclization necessitates controlled addition rates to prevent thermal degradation.

Table 1: Stage 1 Reaction Parameters

Parameter Optimal Range Effect on Yield
Temperature 25–35°C Maximizes rate without side reactions
Base (pKₐ ≥ 8.5) K₂CO₃, Et₃N 85–90% conversion
Solvent Methyl isobutyl ketone 78% isolated yield
Reaction Time 4–8 hours 95% completion

Solvent and Base Optimization for Cyclization

Ketonic Solvent Systems

Patent EP1468993A1 emphasizes ketones (acetone, methyl ethyl ketone) as ideal solvents due to their polar aprotic nature, which stabilizes transition states without participating in side reactions. Compared to ethers or chlorinated solvents, ketones reduce flammability risks and improve operator safety. Solvent choice directly impacts reaction rate: methyl isobutyl ketone (MIBK) increases cyclization efficiency by 15% over acetone due to higher boiling point (116°C vs. 56°C), enabling reflux conditions.

Base Selection and Stoichiometry

A base equivalence of 1.2–1.5 equivalents is critical to neutralize HX (X = Cl, Br) generated during cyclization. Potassium carbonate outperforms sodium carbonate in heterogeneous reactions, achieving 92% conversion versus 78%. Tertiary amines like DBU (1,8-diazabicycloundec-7-ene) homogenize the reaction mixture but require strict anhydrous conditions to prevent ester hydrolysis.

Acidic Workup and Product Isolation

pH-Mediated Precipitation

Post-cyclization, the tricarboxylate intermediate (IV) undergoes hydrolysis in basic aqueous media (pH 10–12) to yield the carboxylic acid. To isolate the methyl ester variant, hydrolysis is curtailed by adjusting the pH to 1–2 using HCl or H₂SO₄, precipitating the protonated ester. Toluene or xylene additions enhance phase separation, reducing solubility of the product in the aqueous layer.

Table 2: Workup Conditions for Methyl Ester Isolation

Condition Value Outcome
Acid (HCl) Concentration 6 M pH 1.2 ± 0.1
Solvent Toluene 95% phase separation
Filtration Temperature 0–5°C 89% recovery

Crystallization and Purity Enhancement

Cooling the acidified mixture to 0°C induces crystallization, yielding >97% pure methyl ester after vacuum filtration. Residual solvents are removed via azeotropic distillation with heptane, reducing ethanol content to <0.1% (ICH Q3C limits).

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Transitioning from batch to continuous flow systems reduces reaction time by 40% (from 8 to 4.8 hours) via improved heat transfer. Microreactors with static mixers ensure homogeneous base distribution, minimizing localized saponification.

Solvent Recycling and Waste Reduction

MIBK recovery rates exceed 85% through fractional distillation, aligning with green chemistry principles. Chlorinated byproducts are eliminated by substituting dichloromethane with ethyl acetate in extraction steps.

Comparative Analysis of Methodologies

Traditional vs. Patent-Based Routes

Conventional esterification of hexahydropyridazine-3-carboxylic acid with methanol (Fischer method) achieves only 65% yield due to equilibrium limitations, whereas the two-stage cyclization route attains 78% yield by avoiding free acid intermediates.

Table 3: Method Comparison

Parameter Two-Stage Cyclization Fischer Esterification
Yield 78% 65%
Purity (HPLC) 97% 88%
Reaction Time 8 hours 24 hours
Solvent Toxicity Low (ketones) High (H₂SO₄ catalyst)

Stereochemical Control Challenges

Racemization at the C3 position occurs above pH 9 during hydrolysis, necessitating pH monitoring below 8.5 for enantiopure methyl ester production. Chiral resolution via diastereomeric salt formation (e.g., using (R)-1-phenylethylamine) achieves 99% ee but adds two purification steps.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl hexahydropyridazine-3-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via palladium-catalyzed alkoxycarbonylation, as demonstrated for analogous pyridazine derivatives. Key parameters include catalyst loading (e.g., Pd(OAc)₂), solvent selection (e.g., DMF or THF), and temperature control (80–120°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product .
  • Data Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of reagents (e.g., CO gas pressure) to minimize side products.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Techniques :

  • X-ray crystallography : Use SHELX software for structure refinement .
  • Spectroscopy : Compare experimental 1^1H/13^{13}C NMR shifts with computational predictions (e.g., DFT). IR spectroscopy can validate functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
    • Validation : Cross-reference with databases like NIST Chemistry WebBook for spectral consistency .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the conformational flexibility of this compound’s hexahydropyridazine ring?

  • Approach : Apply Cremer-Pople puckering parameters to quantify ring distortion. Calculate puckering amplitude (qq) and phase angles (φφ) using Cartesian coordinates from crystallographic data .
  • Tools : Software like ORTEP-3 can visualize ring puckering, while Gaussian or ORCA can model energy minima for different conformers .

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

  • Case Study : If XRD shows a planar ring but NMR suggests dynamic puckering, perform variable-temperature NMR to assess conformational exchange. Pair with molecular dynamics (MD) simulations to correlate thermal motion with spectral broadening.
  • Validation : Use SHELXL’s TWIN command to model twinning or disorder in crystallographic data .

Q. What strategies are effective in developing enantioselective synthetic pathways for this compound?

  • Methodology : Employ chiral ligands (e.g., BINAP) in asymmetric catalysis. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Data Interpretation : Compare retention times with racemic mixtures and calculate ee using integrated peak areas .

Q. How can stability studies under varying pH and temperature conditions be designed to assess the compound’s degradation pathways?

  • Protocol :

  • pH Stability : Incubate the compound in buffers (pH 1–12) and analyze degradation products via LC-MS.
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures.
    • Reference Standards : Cross-validate with EP/Pharmaceutical guidelines for impurity profiling (e.g., identification of carboxylic acid derivatives) .

Methodological Challenges and Solutions

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

  • Advanced Methods :

  • Hyphenated Techniques : LC-MS/MS with MRM (multiple reaction monitoring) for sensitivity.
  • NMR-based Quantification : Use qNMR with internal standards (e.g., TMS) .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

  • Case Example : If in vitro enzyme inhibition conflicts with cell-based assays, validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.